molecular formula C5H11ClN2O2S B2381632 (3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide;hydrochloride CAS No. 2460739-22-2

(3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide;hydrochloride

Cat. No. B2381632
CAS RN: 2460739-22-2
M. Wt: 198.67
InChI Key: ZFJONOLFSNCBID-FHAQVOQBSA-N
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Description

Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermogravimetric analysis can be used to study how the compound’s mass changes when heated .

Scientific Research Applications

Cycloaddition Reactions

Sutcliffe et al. (2000) explored the cycloadditions to pyrrolo[1,2-c]thiazoles, demonstrating their behavior as thiocarbonyl ylides in reactions with electron-deficient alkenes and azomethine ylides with electron-deficient alkynes. This research provides insights into the compound's reactivity in organic synthesis (Sutcliffe et al., 2000).

Synthesis of Pyrrolo[2,3-d]thiazoles

Koolman et al. (2010) described novel syntheses of variably substituted pyrrolo[2,3-d]thiazoles. These methods included microwave-assisted cyclization and post-cyclization modifications, expanding the compound's utility in chemical synthesis (Koolman et al., 2010).

Antimicrobial Activity Studies

El‐Emary et al. (2002) investigated new heterocycles based on 3-methyl-1-phenyl-5-amino pyrazole, leading to the synthesis of compounds with potential antimicrobial activities. This research underscores the compound's relevance in developing new antimicrobial agents (El‐Emary et al., 2002).

Structural and Spectroscopic Analysis

Rawat et al. (2017) conducted a study on pyrrole-isoxazoline derivatives, providing valuable insights into the structural and spectroscopic properties of related compounds. This research is significant for understanding the physical and chemical characteristics of similar compounds (Rawat et al., 2017).

Crystal Structure Analysis

Grinev et al. (2019) analyzed the crystal structure of a related compound, 3a-(p-tolyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazol-1(2H)-one. Their work provides insights into the crystallographic properties of compounds in this chemical class (Grinev et al., 2019).

Anticancer Research

Santos et al. (2014) explored the potential of 6,7-bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles against triple-negative breast cancer. This study highlights the potential therapeutic applications of related compounds in cancer treatment (Santos et al., 2014).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. It can include information on toxicity, flammability, and environmental impact .

properties

IUPAC Name

(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S.ClH/c8-10(9)5-3-6-1-4(5)2-7-10;/h4-7H,1-3H2;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJONOLFSNCBID-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNS(=O)(=O)C2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CNS(=O)(=O)[C@H]2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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